molecular formula C10H6FNOS B1393109 2-(3-Fluorophenyl)thiazole-4-carbaldehyde CAS No. 885279-20-9

2-(3-Fluorophenyl)thiazole-4-carbaldehyde

Cat. No. B1393109
CAS RN: 885279-20-9
M. Wt: 207.23 g/mol
InChI Key: NFHKOFFGHNDDMB-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenyl)thiazole-4-carbaldehyde” is a chemical compound with the molecular formula C10H6FNOS . It has a molecular weight of 207.23 g/mol .


Molecular Structure Analysis

The molecular structure of “2-(3-Fluorophenyl)thiazole-4-carbaldehyde” consists of a thiazole ring attached to a 3-fluorophenyl group and a formyl group . The InChI code is 1S/C10H6FNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H .


Physical And Chemical Properties Analysis

“2-(3-Fluorophenyl)thiazole-4-carbaldehyde” is a solid compound . It has a molecular weight of 207.23 g/mol, and its exact mass and monoisotopic mass are 207.01541315 g/mol . It has a topological polar surface area of 58.2 Ų .

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

2-(3-Fluorophenyl)thiazole-4-carbaldehyde belongs to the class of thiazole derivatives, known for their wide spectrum of biological activities. The thiazole nucleus serves as a key structure in various therapeutic agents and has been extensively investigated in medicinal chemistry. Thiazole derivatives demonstrate a broad range of biological activities, including but not limited to antimicrobial, antifungal, antiviral, anti-inflammatory, antioxidant, and antitumor activities. These compounds have been highlighted for their potential in treating diseases and as leads for designing new therapeutic agents. The significance of thiazole compounds in drug discovery is well-documented, and they continue to be a subject of interest in the quest for new and potent medicinal agents (Leoni et al., 2014; Sharma et al., 2019).

Role in Synthesis and Chemical Transformations

Thiazole derivatives are not only significant in medicinal chemistry but also play a crucial role in synthesis and chemical transformations. The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, has been studied for their chemical and biological properties. These derivatives are part of simple and complex natural molecules as well as synthetic drugs, showcasing a wide range of activities including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, and antihypertensive activities (Abdurakhmanova et al., 2018).

Mechanism of Action

The mechanism of action of “2-(3-Fluorophenyl)thiazole-4-carbaldehyde” is not specified in the available resources. Thiazole derivatives are known to exhibit a wide range of biological activities, but the specific mechanism would depend on the exact context .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, and the precautionary statements include P280, P305+P351+P338 .

properties

IUPAC Name

2-(3-fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHKOFFGHNDDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674290
Record name 2-(3-Fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)thiazole-4-carbaldehyde

CAS RN

885279-20-9
Record name 2-(3-Fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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